N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFOKQBAZFBREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminothiazole with bromoacetophenone derivatives, followed by cyclization to form the imidazo[2,1-b]thiazole core .
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with bromoacetophenone is followed by cyclization and subsequent sulfonation without the need for intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent . The compound may also interfere with microbial cell wall synthesis, contributing to its antibacterial activity .
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b]thiazole Cores
Key Observations :
- Substituent Effects : The methanesulfonamide group in the target compound contrasts with acetamide or carboxamide groups in analogs, which may reduce hydrogen-bonding capacity but improve metabolic stability .
- Halogenation: Fluorination in the difluorophenyl analog () likely enhances membrane permeability and resistance to oxidative metabolism compared to the non-fluorinated parent compound .
Heterocyclic Modifications
Key Observations :
- Scaffold Diversity : Replacement of imidazothiazole with coumarin () shifts activity from kinase modulation to antiviral effects, highlighting the core structure's role in target specificity .
Sulfonamide vs. Carboxamide Derivatives
Key Observations :
- Solubility and Binding : Sulfonamide groups generally confer higher solubility than carboxamides but may reduce binding affinity due to weaker hydrogen-bonding capacity .
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13N3O2S2
- Molecular Weight : 307.39 g/mol
- Purity : Typically ≥ 95%
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, incorporating the thiazole and imidazole moieties that are essential for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the compound's structure and purity.
Biological Activity Overview
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with imidazo[2,1-b]thiazole derivatives possess antibacterial and antifungal properties. For instance, derivatives have been screened against various bacterial strains, demonstrating significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL for certain variants against Mycobacterium tuberculosis .
- Antitumor Activity : The compound has shown promise in anticancer studies. For example, imidazo[2,1-b]thiazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, with IC50 values in the submicromolar range .
- Carbonic Anhydrase Inhibition : Recent research indicated that certain derivatives of imidazo[2,1-b]thiazole can inhibit carbonic anhydrase (CA) isoforms, which are important targets in cancer therapy . The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance or diminish its inhibitory effects on these enzymes.
- Cytotoxicity : While exhibiting potent biological activities, some studies reported low cytotoxicity against normal cell lines, indicating a favorable therapeutic index for further development .
Data Table: Biological Activity Summary
Case Studies
- Anti-Tuberculosis Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-tubercular activity. Among the tested compounds, several demonstrated potent activity with MIC values significantly lower than those of standard treatments .
- Anticancer Research : In a study focusing on pancreatic ductal adenocarcinoma, imidazo[2,1-b]thiazole derivatives were shown to induce apoptosis in cancer cells. The compounds exhibited significant antiproliferative properties with GI50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .
- Mechanistic Studies : Research investigating the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .
Q & A
Q. Basic Research Focus
- Purity Analysis : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
- Structural Confirmation : H/C NMR for verifying substituent positions and MS (ESI) for molecular weight validation .
- Solubility Profiling : Use differential scanning calorimetry (DSC) to assess crystallinity and DMSO/water partitioning assays for bioavailability predictions .
Q. Advanced Research Focus
- Metabolite Identification : Incubate compounds with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for sulfonamide cleavage or thiazole ring oxidation products.
- Target Engagement : Cellular thermal shift assays (CETSA) confirm SIRT1 binding in lysates treated with test compounds .
What are the key challenges in assessing the therapeutic potential of these compounds?
Q. Advanced Research Focus
- Off-Target Effects : Imidazo[2,1-b]thiazoles may inhibit cytochrome P450 enzymes (e.g., CYP3A4). Perform cytochrome inhibition assays using fluorogenic substrates.
- Toxicity : Mitochondrial toxicity (e.g., uncoupling OXPHOS) can occur at high doses. Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in HepG2 cells using Seahorse XF analyzers .
- Blood-Brain Barrier Penetration : LogP values >3.5 correlate with poor CNS uptake. Use parallel artificial membrane permeability assays (PAMPA-BBB) to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
